![molecular formula C22H26N2O6S B2423705 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 921991-75-5](/img/structure/B2423705.png)

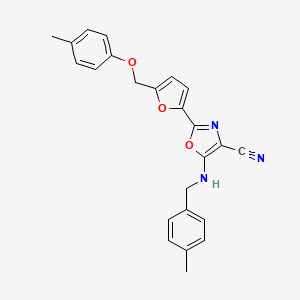

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups and structural features. It is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen . The molecule also contains a sulfonamide group, which is a common feature in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzo[b][1,4]oxazepine ring, followed by various functional group interconversions and additions. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b][1,4]oxazepine ring system is likely to impart significant rigidity to the molecule, and the various substituents would influence its overall shape and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall charge distribution would affect properties like solubility, melting point, and reactivity .科学的研究の応用

Synthesis Methods

- A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives in good to excellent yields at ambient temperature (Shaabani et al., 2010).

Heterocyclic Structures and Inhibition Properties

- The synthesis of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, suggesting therapeutic relevance (Sapegin et al., 2018).

Structural and Spectroscopic Studies

- Benzimidazole-tethered oxazepine hybrids synthesized from N-alkylated benzimidazole 2-carboxaldehyde were structurally analyzed, showing potential for nonlinear optical applications (Almansour et al., 2016).

Eco-friendly Synthesis

- An efficient, eco-friendly synthesis of 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine derivatives using a heterogeneous catalytic system in aqueous media (Babazadeh et al., 2016).

Novel Polycyclic Systems

- Dehydration of specific benzoic acids resulted in a novel fused pentacyclic system including the [1,4]oxazepine ring (Ukhin et al., 2011).

Organocatalytic Applications

- Organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding various cyclic amines with chiral tetrasubstituted C‒F stereocenters (Li et al., 2019).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems to exert its effects. This is highly dependent on the specific biological targets of the compound, which are often proteins such as enzymes or receptors. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promise as a therapeutic agent .

特性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6S/c1-6-11-24-17-9-7-15(12-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-10-8-16(28-4)13-19(20)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQUNNAMQWXGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2423624.png)

![2-methoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2423625.png)

![N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2423631.png)

![N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2423632.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2423635.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2423637.png)

![2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2423638.png)

![3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2423640.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2423641.png)

![3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2423642.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)